Sitagliptin EP Impurity C
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Overview
Description
Preparation Methods
The preparation of Sitagliptin EP Impurity C involves several synthetic routes. One effective method is through chemical resolution, which involves the reduction of enamine using sodium borohydride followed by resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid . Another method is asymmetric hydrogenation of β-ketomide intermediates . These methods avoid the use of expensive noble metals as catalysts, resulting in reduced costs and simplified synthetic routes .
Chemical Reactions Analysis
Sitagliptin EP Impurity C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sitagliptin EP Impurity C is widely used in scientific research, particularly in the pharmaceutical industry. Its applications include:
Pharmaceutical Research: It is used as a reference standard in the development of Sitagliptin and related compounds.
Analytical Applications: It is used in method development for qualitative and quantitative analyses, including high-performance liquid chromatography (HPLC) and mass spectrometry.
Toxicological Studies: It is used to evaluate the toxicity of impurities in pharmaceutical formulations.
Quality Control: It is used in quality control testing to ensure the safety and efficacy of pharmaceutical products.
Mechanism of Action
Sitagliptin EP Impurity C, as an impurity of Sitagliptin, does not have a direct mechanism of action. Sitagliptin itself is a dipeptidyl peptidase-4 (DPP-4) inhibitor. It works by inhibiting the enzyme DPP-4, which slows the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and decreased glucagon release, thereby improving blood sugar control .
Comparison with Similar Compounds
Sitagliptin EP Impurity C can be compared with other impurities of Sitagliptin, such as:
Sitagliptin EP Impurity A: Another impurity of Sitagliptin used as a reference standard.
Sitagliptin EP Impurity B: Similar to Impurity C, it is used in pharmaceutical research and quality control.
Vildagliptin Impurities: Impurities of another DPP-4 inhibitor, Vildagliptin, used in similar applications.
This compound is unique due to its specific chemical structure and the role it plays in the synthesis and analysis of Sitagliptin.
Properties
Molecular Formula |
C16H16F5N5O |
---|---|
Molecular Weight |
389.32 g/mol |
IUPAC Name |
3-amino-4-(2,4-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one |
InChI |
InChI=1S/C16H16F5N5O/c17-10-2-1-9(12(18)6-10)5-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21/h1-2,6,11H,3-5,7-8,22H2 |
InChI Key |
FWMYEIUDYSGXQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N |
Origin of Product |
United States |
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